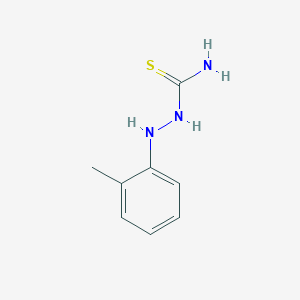

(2-Methylanilino)thiourea

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H11N3S |

|---|---|

Molecular Weight |

181.26 g/mol |

IUPAC Name |

(2-methylanilino)thiourea |

InChI |

InChI=1S/C8H11N3S/c1-6-4-2-3-5-7(6)10-11-8(9)12/h2-5,10H,1H3,(H3,9,11,12) |

InChI Key |

YRABENKRWXQGMK-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1NNC(=S)N |

Canonical SMILES |

CC1=CC=CC=C1NNC(=S)N |

solubility |

20 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methylanilino Thiourea and Analogous Structures

Conventional Synthetic Routes and Mechanistic Aspects

Traditional methods for synthesizing thioureas have been well-established for many years. These routes, while effective, often involve harsh reaction conditions and the use of toxic reagents.

Condensation Reactions with Isothiocyanates and Amines

The most common and straightforward method for the synthesis of N,N'-disubstituted thioureas, including (2-Methylanilino)thiourea, is the reaction of an isothiocyanate with a primary or secondary amine. researchgate.net In the case of (2-Methylanilino)thiourea, this would involve the reaction of 2-methylphenyl isothiocyanate with hydrazine.

The mechanism of this reaction is a nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group. The lone pair of electrons on the nitrogen atom of the amine attacks the carbon of the -N=C=S group, leading to the formation of a zwitterionic intermediate. This is followed by a proton transfer to yield the final thiourea (B124793) product. The reaction is typically carried out in a suitable solvent, and the products are often obtained in high yields. researchgate.netmdpi.com

A variety of substituted thioureas can be prepared with high structural diversity by selecting the appropriate isothiocyanate and amine precursors. mdpi.com

Approaches Involving Carbon Disulfide and Amines

An alternative to the use of isothiocyanates is the reaction of amines with carbon disulfide. organic-chemistry.org This method can be used to synthesize both symmetrical and unsymmetrical thioureas. The reaction proceeds through the formation of a dithiocarbamate (B8719985) salt intermediate, which can then react with another amine to form the thiourea. nih.gov While this method avoids the direct handling of potentially toxic isothiocyanates, it can be less efficient and may require the use of a desulfurizing agent. nih.govkiku.dk

Recent developments have focused on making this process more efficient and environmentally friendly. One approach involves a one-pot reaction of amines and carbon disulfide with an oxidant in water, which offers operational simplicity and mild reaction conditions. Another study demonstrated the use of carbon tetrabromide to promote the reaction, resulting in shorter reaction times and higher yields under mild conditions. lnu.edu.cn Photoredox catalysis has also been employed to synthesize thioureas from amines and carbon disulfide under mild conditions with good functional group tolerance. sioc-journal.cn However, a notable limitation of some of these aqueous methods is their unsuitability for aryl amines. organic-chemistry.org

Synthesis via Ammonium (B1175870) Thiocyanate and Acid Chlorides

N-acylthioureas can be synthesized by the reaction of acid chlorides with ammonium thiocyanate. This reaction generates an in-situ acyl isothiocyanate, which then reacts with an amine to produce the desired N-acylthiourea. tandfonline.commdpi.com This method is particularly useful for preparing thiourea derivatives with an acyl group attached to one of the nitrogen atoms. The reaction can be carried out under solvent-free conditions, which is a significant advantage from a green chemistry perspective. tandfonline.comtandfonline.com Research has shown that this method is efficient for producing N-substituted-N'-arylcarbonylthioureas in good yields. tandfonline.comresearchgate.net

Innovations in Green Synthetic Strategies

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. These "green" strategies aim to reduce or eliminate the use of hazardous substances, minimize waste, and improve energy efficiency.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.net In the context of thiourea synthesis, microwave irradiation has been shown to dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating methods. scispace.comresearchgate.net

This technique has been successfully applied to the synthesis of various thiourea derivatives, including heterocyclic thioureas, under solvent-free conditions. researchgate.net The reaction times are typically in the range of a few minutes, with excellent yields being reported. researchgate.netresearchgate.net For instance, the synthesis of N,N'-disubstituted thioureas from N-monosubstituted hydroxylamines and isothiocyanates over magnesium oxide was achieved in a solventless system under microwave irradiation. researchgate.net Another study reported the rapid, solvent-free synthesis of heterocyclic thioureas with reaction times of 2–4.5 minutes and yields of 82.9–95.5%. researchgate.net

| Synthetic Approach | Reactants | Conditions | Reaction Time | Yield | Reference |

| Microwave-Assisted | N-monosubstituted hydroxylamines, Isothiocyanates | MgO, Solvent-free | Short | Good | researchgate.net |

| Microwave-Assisted | Heterocyclic amines, Isothiocyanates | Solvent-free | 2-4.5 min | 82.9-95.5% | researchgate.net |

| Microwave-Assisted | N-N'-disubstituted thioureas, Glyoxal | Acetonitrile (B52724), Formic acid | 15 min | - | scispace.com |

Ultrasound-Promoted Reactions

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for the synthesis of thioureas. Ultrasound irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. mdpi.com

This method has been successfully used to synthesize various thiourea derivatives. For example, a series of novel bis(substituted pyrazol-4-ylcarbonyl)-substituted thioureas were synthesized under ultrasonic irradiation with substantial improvements in reaction rates and modest increases in yields compared to classical heating. mdpi.com The reactions were carried out at room temperature, further highlighting the energy efficiency of this method. mdpi.com Other research has also demonstrated the use of ultrasound in promoting the synthesis of thiourea derivatives, often with shorter reaction times and high yields. researchgate.netrsc.org

| Synthetic Approach | Reactants | Conditions | Reaction Time | Yield | Reference |

| Ultrasound-Promoted | Substituted pyrazol-4-ylcarbonyl isothiocyanates, Diamines | 20-25 °C | - | Modest increase | mdpi.com |

| Ultrasound-Promoted | Benzoyl isothiocyanate, Amines | Room Temperature | ~1 h | Excellent | researchgate.net |

| Ultrasound-Promoted | Silver nanoparticle immobilization on thiourea-functionalized magnetic hydroxyapatite | - | - | - | rsc.org |

Solvent-Free Reaction Conditions

Solvent-free synthesis, often aided by mechanochemistry or microwave irradiation, presents a green alternative to traditional solvent-based methods. These techniques reduce chemical waste and can lead to shorter reaction times and higher yields.

Mechanochemical synthesis involves the grinding or milling of reactants in the absence of a bulk solvent. rsc.org This method has been successfully applied to the synthesis of a wide range of symmetrical and non-symmetrical thiourea derivatives by coupling isothiocyanates and amines. rsc.orgresearchgate.net The reactions can be performed using a simple mortar and pestle or an electric laboratory mill, with the latter offering more controlled and efficient conditions. rsc.org This approach is often referred to as "click-mechanosynthesis" due to its efficiency and high conversion rates, frequently achieving quantitative yields. rsc.org For many thiourea derivatives, manual grinding for just a few minutes is sufficient to obtain the final product. researchgate.net

Microwave-assisted synthesis is another effective solvent-free technique. researchgate.net This method can dramatically reduce reaction times from several hours, typical for conventional heating, to just a few minutes. researchgate.netukm.my The direct interaction of microwave irradiation with the reactant molecules leads to rapid heating and accelerated reaction rates. ukm.my For example, the synthesis of various N,N'-disubstituted thioureas has been achieved in high yields under solvent-free microwave conditions. researchgate.netbeilstein-journals.org

Table 1: Comparison of Solvent-Free Synthesis Methods for Thiourea Derivatives

| Method | Typical Reaction Time | Key Advantages | Reference |

|---|---|---|---|

| Manual Grinding (Mechanochemistry) | 5-45 minutes | Simplicity, no energy input required, high yields (≥99%). | researchgate.net |

| Ball Milling (Mechanochemistry) | ~15-20 minutes | Rapid, quantitative, reproducible, applicable to a wide range of substrates. | rsc.orgresearchgate.net |

| Microwave Irradiation | 1.5-5 minutes | Drastic reduction in reaction time, improved yields, minimal by-product formation. | researchgate.netukm.my |

Aqueous-Based Synthesis

The use of water as a solvent is a cornerstone of green chemistry, offering advantages in terms of cost, safety, and environmental impact. Several protocols have been developed for the synthesis of thiourea derivatives in aqueous media. organic-chemistry.orgsioc-journal.cngoogle.com

One common method involves the reaction of primary amines with carbon disulfide in water. organic-chemistry.orgacs.org This process often proceeds through a dithiocarbamate intermediate and avoids the use of toxic reagents like isothiocyanates. organic-chemistry.orgacs.org The reaction works well for aliphatic primary amines, affording both di- and trisubstituted thioureas in good to excellent yields. organic-chemistry.org In some cases, the reaction of an amine with an aqueous solution of an aliphatic ester of a monosubstituted dithiocarbamic acid in the presence of an alkali has been used to produce thiourea derivatives. google.com

Continuous-flow systems have also been developed using aqueous polysulfide solutions for the synthesis of thioureas from isocyanides and amines, demonstrating the scalability and efficiency of aqueous methods. nih.gov These reactions can be performed under mild conditions and often result in products that crystallize directly from the aqueous medium, simplifying purification. nih.gov

Optimization of Reaction Parameters

To maximize the efficiency of synthesis for (2-Methylanilino)thiourea and its analogs, careful optimization of reaction parameters such as temperature, pressure, catalyst, and reaction time is crucial. acs.org

Temperature and Pressure Effects

Temperature is a critical parameter that significantly influences reaction rates and product yields in thiourea synthesis. researchgate.net For instance, in the hydrothermal synthesis of related compounds using thiourea as a precursor, temperature has a more substantial impact on the final product structure than the reaction time. chalcogen.ro In one study on thiourea synthesis from urea (B33335) and Lawesson's reagent, the optimal temperature was found to be 75°C (348K), with lower or higher temperatures resulting in decreased yields. researchgate.net Similarly, in multicomponent reactions for thiourea synthesis in aqueous media, performing the reaction at 60°C led to a significantly lower yield compared to reactions at 80°C. researchgate.net

While direct studies on the effect of pressure on (2-Methylanilino)thiourea synthesis are limited, pressure can play a role in reactions involving gaseous reagents or those conducted in closed systems at elevated temperatures. mdpi.com For example, in syntheses using supercritical fluids or in sealed hydrothermal reactors, pressure can affect reactant solubility and reaction kinetics. mdpi.com

Catalyst Selection and Loading (e.g., metal halides)

The choice of catalyst can be pivotal in thiourea synthesis, enabling milder reaction conditions and improving yields. A variety of catalysts have been employed for the synthesis of thiourea derivatives.

In aqueous media, phase-transfer catalysts like benzyltriethylammonium chloride (TEBA) have been used to facilitate the one-step reaction between an aroyl chloride, ammonium thiocyanate, and an arylamine. sioc-journal.cn Unsubstituted thiourea itself can act as a bifunctional organocatalyst, functioning as both a hydrogen bond donor and a Brønsted base. acs.org In some microwave-assisted syntheses in water, poly(ethylene glycol)-400 (PEG-400) has been used as a catalyst. researchgate.net

Metal-based catalysts, including metal halides, are also utilized. Copper iodide (CuI), often in combination with ligands like 1,10-phenanthroline, has been shown to effectively catalyze the intramolecular C-S bond formation in the synthesis of complex heterocyclic structures derived from thioureas. nih.gov Other transition metals, such as palladium, have been used to catalyze the coupling of aryl halides with thiourea to form aryl thiols, which can be precursors or related structures. Patents have described polymerization catalysts based on thiourea complexes with Group IV transition metals like titanium (Ti), zirconium (Zr), and hafnium (Hf), often involving their halide forms. google.com In some cases, catalyst-free conditions have also been developed, particularly for solvent-free reactions where the high concentration and reactivity of the neat reactants obviate the need for a catalyst. researchgate.netresearchgate.net

Table 2: Catalysts Used in the Synthesis of Thiourea Analogs

| Catalyst | Reaction Type | Advantages | Reference |

|---|---|---|---|

| Benzyltriethylammonium chloride (TEBA) | One-pot, aqueous synthesis | Simple operation, mild conditions. | sioc-journal.cn |

| Poly(ethylene glycol)-400 (PEG-400) | Microwave-assisted, aqueous synthesis | Environmentally benign, rapid reaction. | researchgate.net |

| Copper(I) Iodide (CuI) | Intramolecular cyclization | Efficient C-S bond formation. | nih.gov |

| Thiourea (as organocatalyst) | Condensation reactions | Bifunctional activation, green catalyst. | acs.org |

| None (Catalyst-Free) | Solvent-free mechanosynthesis | Simplicity, avoids catalyst contamination. | researchgate.net |

Purification and Isolation Techniques

After synthesis, the crude (2-Methylanilino)thiourea must be purified to remove unreacted starting materials, catalysts, and by-products. The most common method for the purification of crystalline thiourea derivatives is recrystallization. google.com

The choice of solvent for recrystallization is critical and depends on the solubility of the thiourea derivative and its impurities. Commonly used solvents include ethanol (B145695), fip.org methanol, google.com acetone, google.com and mixtures containing dimethylformamide and water. google.com For water-insoluble thioureas synthesized in aqueous media, the product often precipitates out of the reaction mixture and can be isolated by simple filtration, followed by washing with water to remove soluble impurities. google.comgoogle.com In some cases, washing with a dilute sodium bicarbonate solution is performed to neutralize and remove acidic by-products. fip.org

If the product is obtained in an aqueous solution and is hydrophilic, lyophilization (freeze-drying) can be used to isolate the solid product, which can then be further purified by recrystallization. researchgate.net For complex mixtures or non-crystalline products, column chromatography is a viable purification technique, although it is less common for simple thiourea syntheses. The purity of the final product is typically confirmed using analytical techniques such as Thin-Layer Chromatography (TLC), melting point analysis, and spectroscopic methods (NMR, IR). researchgate.net

Crystallization and Recrystallization Protocols

Crystallization is a fundamental technique for the purification of solid organic compounds. mt.com The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by controlled cooling to allow the formation of pure crystals, leaving impurities behind in the solvent. mt.com The selection of an appropriate solvent is crucial; it should dissolve the compound well at high temperatures but poorly at low temperatures. mt.com

For thiourea derivatives, various solvents and techniques have been successfully employed. Slow, gradual cooling is generally preferred as it promotes the formation of larger, purer crystals. mnstate.edu If crystallization does not initiate upon cooling, techniques such as scratching the inner surface of the flask, adding a seed crystal, or in some cases, adding an ice chip can be used to induce crystal formation. mnstate.edu

In the synthesis of analogous N,N,N'-trisubstituted thioureas, recrystallization from hot acetonitrile has been used to obtain high-purity, needle-like crystals suitable for single-crystal X-ray diffraction. iucr.org Another effective method for similar compounds involves using a mixed solvent system, such as a hot hexane (B92381):ethanol (10:1) mixture. iucr.orgnih.gov The crude product is dissolved in the hot solvent mixture, cooled slowly to room temperature, and then further cooled in a refrigerator to maximize crystal yield. iucr.orgnih.gov Ethanol is also commonly used for the recrystallization of acyl thiourea derivatives. mdpi.com For simpler alkyl thioureas like methylthiourea, purification can be achieved by crystallization from water followed by recrystallization from boiling anhydrous ethanol. orgsyn.org

A general procedure for mixed-solvent recrystallization involves dissolving the compound in a "good" solvent where it is highly soluble, and then adding a "bad" solvent, in which the compound is less soluble, until the solution becomes saturated or turbid. mnstate.edu Common solvent pairs include ethanol-water and toluene-ligroin. mnstate.edu

Table 1: Solvents Used in the Crystallization and Recrystallization of Thiourea Derivatives

| Compound Type | Solvent(s) | Reference |

|---|---|---|

| N,N,N'-Trisubstituted Thioureas | Acetonitrile | iucr.org |

| N,N,N'-Trisubstituted Thioureas | Hexane:Ethanol (10:1) | iucr.orgnih.gov |

| Acyl Thiourea Derivatives | Ethanol | mdpi.com |

| Alkyl Thioureas (e.g., Methylthiourea) | Water, Anhydrous Ethanol | orgsyn.org |

| General Thiourea Derivatives | Ethyl Acetate-Hexane | google.com |

Chromatographic Separation Methods

Chromatographic techniques are powerful tools for the separation and purification of compounds from complex mixtures. For thiourea derivatives, both thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly utilized.

TLC is often used to monitor the progress of a reaction. mdpi.com For instance, the synthesis of certain thiourea derivatives can be tracked using TLC with a mobile phase like chloroform (B151607). mdpi.comresearchgate.net

For the purification of thiourea derivatives, particularly when dealing with enantiomers or complex mixtures, preparative HPLC is a highly effective method. Chiral stationary phases (CSPs) are employed for the resolution of racemic mixtures. For example, enantiomers of thiourea derivatives of Tröger's base have been successfully separated using preparative chiral HPLC with a Whelk O1 stationary phase. semanticscholar.org The mobile phase in such separations often consists of a mixture of hexane and isopropanol. semanticscholar.org

Mixed-mode chromatography is another advanced technique used for separating various thiourea compounds. A Primesep P column, which has both reversed-phase and ion-exchange properties, can be used to separate thiourea, thiouracil, methylthiouracil, and propylthiouracil. The mobile phase for this separation typically consists of water and acetonitrile with phosphoric acid as a buffer, with detection at 200 nm. sielc.com In some synthetic protocols for thiourea derivatives, purification is achieved through simple washing steps with dilute acid and water, followed by solvent evaporation, which may be sufficient if the reaction yields a highly pure product. mdpi.comgoogle.com

Table 2: Chromatographic Methods for Thiourea Derivatives

| Technique | Stationary Phase | Mobile Phase | Application | Reference |

|---|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Silica Gel | Chloroform | Reaction Monitoring | mdpi.comresearchgate.net |

| Preparative Chiral HPLC | Whelk O1 | Hexane/Isopropanol | Enantioseparation | semanticscholar.org |

| HPLC | Primesep P (Mixed-Mode) | Water/Acetonitrile/Phosphoric Acid | Separation of various thioureas | sielc.com |

Sophisticated Spectroscopic and Structural Elucidation of 2 Methylanilino Thiourea

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of (2-Methylanilino)thiourea, confirming the connectivity of atoms and offering insights into the molecule's dynamic behavior in solution.

Proton (¹H) NMR Investigations

In the ¹H NMR spectrum of thiourea (B124793) derivatives, distinct signals corresponding to different proton environments are observed. For instance, in a related compound, 1-(4-chlorobenzoyl)-3-(4-methylphenyl)-2-thiourea, the aromatic protons (Ar-H) appear as a multiplet in the range of δ 6.63–7.85 ppm. indexcopernicus.com The methyl group protons (CH₃) resonate at δ 2.26–2.40 ppm. indexcopernicus.com The N-H protons of the thiourea moiety typically appear as broad singlets, with one study on a similar thiourea derivative showing a broad singlet for the NH proton between δ 9.0–12.0 ppm. In pure thiourea, the protons of the NH₂ groups can be observed around 7.2 ppm in DMSO-d₆. researchgate.net The specific chemical shifts for (2-Methylanilino)thiourea would be expected in similar regions, with the aromatic protons of the 2-methylanilino group showing a characteristic splitting pattern and the methyl protons appearing as a singlet. The N-H protons would likely present as two or three distinct signals depending on their chemical environment and the effects of hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts for (2-Methylanilino)thiourea

| Functional Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Protons (Ar-H) | 6.8 - 7.4 |

| Methyl Protons (-CH₃) | ~2.3 |

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For thiourea itself, the thiocarbonyl carbon (C=S) shows a resonance around 181.95 ppm. researchgate.net In substituted thioureas, this chemical shift can vary. The aromatic carbons typically resonate in the range of δ 125-170 ppm. oregonstate.edu The carbon of the methyl group attached to the aromatic ring would be expected in the aliphatic region, generally between δ 10-50 ppm. oregonstate.edu Quaternary carbons, such as the one to which the methyl group is attached and the carbon bonded to the nitrogen of the thiourea group, are also identifiable, though they often show weaker signals. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for (2-Methylanilino)thiourea

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Thiocarbonyl Carbon (C=S) | ~182 |

| Aromatic Carbons (Ar-C) | 125 - 170 |

Two-Dimensional NMR Techniques for Connectivity (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are instrumental in assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.edu For (2-Methylanilino)thiourea, COSY would show correlations between adjacent aromatic protons, helping to confirm their substitution pattern on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) identifies direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). columbia.edu This technique would definitively link the proton signals of the methyl group and the aromatic ring to their corresponding carbon signals. columbia.edu

Dynamic NMR Studies on Rotational Barriers

The carbon-nitrogen (C-N) bonds in thioureas, much like in amides, exhibit restricted rotation due to the delocalization of the nitrogen lone pair electrons, giving the C-N bond partial double bond character. claremont.eduias.ac.in Dynamic NMR (DNMR) spectroscopy can be used to study the energetics of this rotational process. By analyzing the changes in the NMR lineshape at different temperatures, the free energy of activation (ΔG‡) for rotation about the C-N bond can be determined. claremont.edu For thiourea, the rotational barrier has been found to be around 13.5 kcal/mol, and this value can be influenced by factors such as solvent and hydrogen bonding. claremont.edu Similar studies on (2-Methylanilino)thiourea would provide valuable information on the conformational dynamics and the electronic effects of the 2-methylanilino substituent on the rotational barrier. The presence of different N-H protons may lead to distinct rotational barriers for the different C-N bonds.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. nicoletcz.cz

Characteristic Absorption Band Assignment (e.g., C=S, N-H)

The IR and Raman spectra of (2-Methylanilino)thiourea are expected to show characteristic absorption bands for the key functional groups.

N-H Stretching: The N-H stretching vibrations of the amino and imino groups in the thiourea moiety typically appear in the region of 3100-3400 cm⁻¹. indexcopernicus.comiosrjournals.org In thiourea itself, bands have been observed at 3371, 3260, and 3156 cm⁻¹. iosrjournals.org The presence of multiple bands in this region can be indicative of different N-H environments and hydrogen bonding.

C=S Stretching: The thiocarbonyl (C=S) stretching vibration is a key characteristic of thioureas. This band is often found in the region of 700-850 cm⁻¹ and can also have contributions in the 1080-1200 cm⁻¹ range. researchgate.netresearchgate.net In thiourea, a band around 1088 cm⁻¹ has been attributed to C-S vibrations, while a peak at 729 cm⁻¹ has been assigned to S-H bending in its tautomeric form. iosrjournals.org The C=S bond generally gives a strong signal in Raman spectroscopy. nicoletcz.cz

Other Vibrations: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹. spectroscopyonline.com Aromatic C=C stretching vibrations typically occur in the 1450-1600 cm⁻¹ region. indexcopernicus.com C-N stretching vibrations are expected in the 1200-1350 cm⁻¹ range for aromatic amines. msu.edu

Table 3: Characteristic Vibrational Frequencies for (2-Methylanilino)thiourea

| Functional Group | Characteristic Frequency Range (cm⁻¹) | Spectroscopy Type |

|---|---|---|

| N-H Stretch | 3100 - 3400 | IR, Raman |

| Aromatic C-H Stretch | > 3000 | IR, Raman |

| Aliphatic C-H Stretch | < 3000 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-N Stretch | 1200 - 1350 | IR, Raman |

Hydrogen Bonding Network Probing

The intricate network of hydrogen bonds in thiourea derivatives is crucial in defining their supramolecular chemistry and solid-state architecture. In compounds containing the thiourea backbone, the N-H groups act as hydrogen bond donors, while the sulfur atom is a primary hydrogen bond acceptor. scispace.com This often leads to the formation of organized networks, such as dimers or chains. scispace.comgrafiati.com

For substituted thioureas, both intramolecular and intermolecular hydrogen bonds are common. wm.eduresearchgate.net In N-aryl thioureas, intermolecular N-H···S hydrogen bonds frequently lead to the formation of centrosymmetric dimers, creating characteristic eight-membered ring motifs. grafiati.comiucr.org In more complex systems, these interactions can extend into one-dimensional zigzag chains or more elaborate 3D networks. scispace.comwm.edu

Table 1: Hydrogen Bond Geometry in N-[di(propan-2-yloxy)phosphoryl]-N′-(2-methylphenyl)thiourea Data extracted for a related derivative as a representative example. researchgate.net

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N(2)-H(2)···O(3) | 0.82(3) | 2.14(3) | 2.784(2) | 136(2) |

| N(1A)-H(1A)···S(1) | 0.81(2) | 2.76(2) | 3.522(2) | 157(2) |

| N(2A)-H(2A)···O(3) | 0.87(3) | 2.05(3) | 2.750(2) | 138(2) |

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is a definitive technique for elucidating the precise three-dimensional molecular structure of crystalline solids. ias.ac.inresearchgate.net This method provides detailed information on bond lengths, bond angles, and the spatial arrangement of atoms, which is essential for understanding the conformational and supramolecular properties of a compound. iucr.org For thiourea derivatives, X-ray crystallography confirms the thione tautomeric form in the solid state and reveals the intricate details of their hydrogen-bonding patterns and crystal packing. iucr.orgiucr.org

While a specific crystal structure for (2-Methylanilino)thiourea is not available in the provided search results, the analysis of a closely related compound, N-[di(propan-2-yloxy)phosphoryl]-N′-(2-methylphenyl)thiourea (HL III), offers significant insights into the structural characteristics of the title compound's core moiety. researchgate.net The study of this derivative reveals how the (2-methylanilino)thiourea fragment arranges itself in the solid state. researchgate.net

The crystal packing of thiourea derivatives is heavily influenced by a combination of strong and weak non-covalent interactions. The primary interactions are intermolecular hydrogen bonds, particularly the N-H···S type, which often lead to the formation of dimers or polymeric chains. researchgate.netnih.gov

In the crystal structure of the related N-phosphorylated derivative of (2-methylanilino)thiourea, the molecules are linked into polymeric chains through a combination of hydrogen bonds. researchgate.net Specifically, intermolecular N-H···S hydrogen bonds connect adjacent molecules. researchgate.net In addition to these, the packing is further stabilized by weaker C-H···π interactions, where a hydrogen atom from one molecule interacts with the electron cloud of the phenyl ring of a neighboring molecule. researchgate.net Such π-interactions, alongside classical hydrogen bonds, are critical in building the final supramolecular architecture. nih.govresearchgate.net The interplay of these directed interactions dictates the assembly and stabilization of the crystal lattice. researchgate.net

The geometric parameters of the thiourea core are sensitive to the nature of its substituents. In N,N'-disubstituted thioureas, the C=S bond length is typically around 1.67-1.69 Å. iucr.orgmdpi.com The C-N bond lengths within the thiourea moiety are generally shorter than a standard C-N single bond, indicating partial double bond character due to electron delocalization. iucr.org

In the solid-state structure of N-[di(propan-2-yloxy)phosphoryl]-N′-(2-methylphenyl)thiourea, the C=S bond length is 1.673(2) Å. researchgate.net The two C-N bonds of the thiourea core show different lengths; the C(1A)-N(1A) bond (adjacent to the phosphoryl group) is 1.378(2) Å, while the C(1A)-N(2A) bond (adjacent to the 2-methylphenyl group) is shorter at 1.334(2) Å. researchgate.net This asymmetry is common in thioureas with dissimilar substituents. iucr.org The sum of the angles around the central carbon atom of the thiourea group is approximately 360°, confirming a trigonal planar geometry for this core. iucr.org

Table 2: Selected Bond Lengths (Å) and Angles (°) for N-[di(propan-2-yloxy)phosphoryl]-N′-(2-methylphenyl)thiourea Data from a related derivative, illustrating the geometry of the core structure. researchgate.net

| Bond | Length (Å) | Angle | Degree (°) |

| S(1A)-C(1A) | 1.673(2) | N(2A)-C(1A)-N(1A) | 116.8(2) |

| N(1A)-C(1A) | 1.378(2) | N(1A)-C(1A)-S(1A) | 120.05(14) |

| N(2A)-C(1A) | 1.334(2) | N(2A)-C(1A)-S(1A) | 123.11(14) |

| P(1A)-N(1A) | 1.658(2) | C(1A)-N(1A)-P(1A) | 128.27(14) |

Substituted thioureas can exist in different conformations defined by the orientation of the N-H bonds relative to the C=S bond, commonly referred to as cis or trans. nih.govresearchgate.net The solid-state conformation is determined by minimizing steric hindrance and maximizing stabilizing interactions like intramolecular hydrogen bonds. iucr.org

For N,N'-disubstituted thioureas, four main planar conformations are possible. researchgate.net The analysis of the crystal structure of the N-phosphorylated derivative of (2-methylanilino)thiourea shows a specific conformation stabilized by its substitution pattern and the resulting hydrogen bonds. researchgate.net The orientation of the substituents around the C-N bonds is a critical aspect of its structure. The solid-state conformation often reflects one of the low-energy states predicted by computational analysis, though crystal packing forces can trap a less stable conformer. researchgate.netbiorxiv.orgnih.gov The interplay between intramolecular forces (sterics, internal hydrogen bonds) and intermolecular forces (packing, external hydrogen bonds) ultimately dictates the preferred conformation in the crystal. nih.gov

Bond Lengths and Angles Analysis

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio of its ionized fragments. tsijournals.comscispace.com For thiourea derivatives, electron impact (EI) ionization typically produces a molecular ion peak (M⁺) and a series of characteristic fragment ions. tsijournals.comakjournals.com

The fragmentation of thiourea derivatives often involves cleavages at the C-N and N-N bonds of the thiourea core. tsijournals.comakjournals.com Common fragmentation pathways include the loss of the isothiocyanate group (-NCS) or cleavage to produce ions corresponding to the substituent groups. For (2-Methylanilino)thiourea, expected fragmentation could involve the cleavage of the aniline-thiourea bond, generating ions corresponding to the 2-methylaniline fragment and the thiourea fragment. The presence of the methyl group on the phenyl ring can also influence the fragmentation pattern, potentially leading to rearrangements like the McLafferty rearrangement if other functional groups are present. scispace.com

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous identification of a compound's elemental composition. rsc.orgnih.gov By measuring the mass-to-charge ratio with very high accuracy (typically to four or more decimal places), HRMS can distinguish between molecules that have the same nominal mass but different chemical formulas.

For (2-Methylanilino)thiourea, with the molecular formula C₈H₁₁N₃S, the calculated exact mass is 181.06736854 Da. nih.gov An HRMS analysis would be expected to yield a measured mass that matches this theoretical value very closely. This confirmation of the exact mass provides strong evidence for the compound's chemical formula, complementing data from other spectroscopic techniques like NMR and IR for a comprehensive structural elucidation. nih.govnsf.gov

Fragmentation Patterns and Structural Information

The structural elucidation of (2-Methylanilino)thiourea through mass spectrometry provides significant insights into its molecular framework. The fragmentation patterns observed under electron impact (EI) are characteristic of aryl thiourea derivatives and offer a wealth of information for confirming the compound's structure. The mass spectrum is distinguished by several key fragments that arise from predictable cleavage pathways of the parent molecule.

The fragmentation of N-aryl thioureas is influenced by the stability of the resulting fragment ions. Common fragmentation routes include the cleavage of the C-N bonds within the thiourea core, as well as transformations involving the aromatic ring and its substituent. researchgate.nettsijournals.com For (2-Methylanilino)thiourea, with a molecular formula of C8H10N2S and a molecular weight of approximately 166.24 g/mol , the molecular ion peak [M]•+ is expected at an m/z of 166. chemsrc.com

Key fragmentation pathways for (2-Methylanilino)thiourea involve the scission of the bond between the thiocarbonyl carbon and the nitrogen atoms. One of the primary fragmentation events is the formation of the 2-methylphenyl isothiocyanate cation radical upon cleavage of the C-N bond attached to the amino group. Another significant fragmentation pathway leads to the formation of the 2-methylaniline cation radical.

Further fragmentation of the 2-methylphenyl moiety can occur, notably through the loss of a methyl radical to form a stable aminotropylium or related ion. The following data tables summarize the major fragments anticipated in the mass spectrum of (2-Methylanilino)thiourea and the proposed structures for these fragments.

Table 1: Proposed Major Fragment Ions of (2-Methylanilino)thiourea

| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |

| 166 | Molecular Ion | [C8H10N2S]•+ | Ionization of the parent molecule |

| 149 | 2-Methylphenyl isothiocyanate cation | [C8H7NS]+ | Cleavage of the C-NH2 bond |

| 107 | 2-Methylaniline cation | [C7H9N]+ | Cleavage of the C(S)-N bond with H transfer |

| 106 | 2-Methylphenylaminyl cation | [C7H8N]+ | Loss of a hydrogen atom from the 2-methylaniline cation |

| 91 | Tropylium (B1234903) cation | [C7H7]+ | Rearrangement and loss of HCN from the 2-methylaniline cation |

| 59 | Thiocarbamoyl cation | [CH3N2S]+ | Cleavage of the N-aryl bond |

Table 2: Detailed Fragmentation Analysis

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Description of Fragmentation |

| 166 | 149 | NH2• (17 Da) | Alpha-cleavage with loss of the amino radical to form the stable 2-methylphenyl isothiocyanate ion. |

| 166 | 107 | HNCS (59 Da) | Cleavage of the aryl C-N bond with hydrogen rearrangement to form the 2-methylaniline ion. |

| 107 | 106 | H• (1 Da) | Loss of a hydrogen radical from the amine group of the 2-methylaniline ion. |

| 107 | 91 | CH3• + HCN (42 Da) | A complex rearrangement involving the loss of the methyl group and hydrogen cyanide from the 2-methylaniline ion to form the highly stable tropylium cation is a common pathway for tolyl compounds. |

This detailed analysis of the fragmentation patterns provides a robust method for the structural confirmation of (2-Methylanilino)thiourea, with the observed fragments corresponding logically to the cleavage of the weakest bonds and the formation of stabilized cationic species.

Computational and Theoretical Chemistry Studies on 2 Methylanilino Thiourea

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. vtmnsscollege.ac.inmdpi.com It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties. mdpi.com For thiourea (B124793) derivatives, DFT calculations have been instrumental in correlating molecular structure with observed chemical behavior. rsc.orgnih.govajol.info

The electronic structure of a molecule is described by its molecular orbitals. Among these, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. numberanalytics.com These are known as the Frontier Molecular Orbitals (FMOs) because they are at the forefront of electron occupation. libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. numberanalytics.comtandfonline.com A smaller gap suggests higher reactivity. numberanalytics.com

In thiourea derivatives, the HOMO is often localized over the sulfur and nitrogen atoms, reflecting the electron-donating nature of the thiourea group. The LUMO, conversely, is typically distributed over the aromatic ring system. DFT calculations allow for the visualization and energy quantification of these orbitals. researchgate.net For a molecule like (2-Methylanilino)thiourea, the HOMO would likely be centered on the thiourea moiety and the anilino nitrogen, while the LUMO would be spread across the methylphenyl ring. The energy gap would provide a measure of its kinetic stability and reactivity.

Table 1: Representative Frontier Molecular Orbital (FMO) Properties of a Thiourea Derivative Calculated by DFT

| Parameter | Value (eV) | Significance |

| EHOMO | -6.2 | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. |

| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | 4.4 | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |

The Electrostatic Potential Surface (EPS), also known as the molecular electrostatic potential (MEP) map, illustrates the charge distribution within a molecule. mdpi.comyoutube.com It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. ajol.inforesearchgate.net The EPS maps electron density onto a surface, with different colors representing different potential values: red typically indicates regions of negative electrostatic potential (electron-rich), while blue indicates regions of positive electrostatic potential (electron-poor). mdpi.com

For (2-Methylanilino)thiourea, an EPS analysis would be expected to show a high negative potential (red) around the sulfur atom of the thiocarbonyl group due to its lone pairs of electrons, making it a likely site for electrophilic attack. The hydrogen atoms bonded to the nitrogen atoms would exhibit a positive potential (blue), identifying them as potential hydrogen bond donors. The aromatic ring would show a mixed potential, influenced by the methyl group substituent.

Global and local reactivity descriptors derived from DFT calculations provide quantitative measures of chemical reactivity. researchgate.netias.ac.in

Global Reactivity Descriptors: These include chemical hardness (η), softness (S), and electronegativity (χ). Hardness is a measure of resistance to change in electron distribution, with harder molecules being less reactive. Softness is the reciprocal of hardness, so softer molecules are more reactive. acs.org

Local Reactivity Descriptors: Fukui functions (f(r)) are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. researchgate.netacs.org They indicate the change in electron density at a specific point when the total number of electrons is changed.

These descriptors are calculated using the energies of the frontier orbitals. nih.gov For (2-Methylanilino)thiourea, these calculations would pinpoint which atoms are most susceptible to attack. The sulfur atom would likely show a high Fukui function value for electrophilic attack, while the nitrogen atoms would also be identified as reactive centers.

Table 2: Representative Global Reactivity Descriptors of a Thiourea Derivative

| Descriptor | Formula | Value (eV) | Interpretation |

| Hardness (η) | (ELUMO - EHOMO) / 2 | 2.2 | Measures resistance to deformation or change; higher value indicates lower reactivity. |

| Softness (S) | 1 / η | 0.45 | Reciprocal of hardness; higher value indicates higher reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.0 | Measures the power of an atom or group to attract electrons. |

Electrostatic Potential Surface (EPS) Analysis

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. rsc.org By solving Newton's equations of motion, MD simulations can model the dynamic behavior of a system, providing insights into conformational changes and interactions with the environment, such as a solvent. nih.govrsc.org

Molecules are not static entities; they can exist in various spatial arrangements called conformations. Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers between them. Thiourea derivatives can adopt several conformations due to rotation around the C-N bonds. researchgate.net

MD simulations can explore the conformational energy landscape of (2-Methylanilino)thiourea by simulating its motion and identifying the most frequently adopted, and therefore most stable, conformations. researchgate.net These studies often reveal the presence of intramolecular hydrogen bonds that stabilize certain conformers. For substituted thioureas, four primary low-energy conformations are typically considered, arising from the orientation of substituents on the nitrogen atoms. researchgate.net Computational analysis can determine the relative energies of these conformers. nih.gov

The surrounding solvent can significantly influence the conformational preferences of a molecule. rsc.orgacs.org Solvents can stabilize certain conformers through interactions like hydrogen bonding. claremont.edu For instance, polar or hydrogen-bond-accepting solvents can interact with the N-H protons of the thiourea group, potentially altering the rotational barriers around the C-N bonds and shifting the equilibrium between different conformers. acs.orgclaremont.edu

MD simulations that explicitly include solvent molecules are crucial for understanding these effects. researchgate.net For (2-Methylanilino)thiourea, simulations in different solvents (e.g., a nonpolar solvent like chloroform (B151607) versus a polar one like dimethyl sulfoxide) would reveal the extent to which solvent interactions dictate its three-dimensional structure in solution. escholarship.org Studies on similar systems have shown that specific solute-solvent interactions, rather than just the bulk dielectric effect of the solvent, are often the primary cause of conformational changes. rsc.org

Conformational Energy Landscape Exploration

Quantum Chemical Calculations for Energetic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely employed to explore the energetic properties of thiourea derivatives. sciensage.infobenthamdirect.comajol.info These calculations help in understanding the molecule's intrinsic stability and its behavior in chemical reactions.

The thermodynamic stability of thiourea derivatives is frequently assessed using quantum chemical parameters derived from DFT calculations. sciensage.info Methods like DFT with the B3LYP functional are commonly used to optimize molecular geometry and calculate electronic properties. ajol.infoscispace.com The stability of the thiourea molecule is influenced by its electronic structure, which can be described by frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajol.info

The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and stability; a larger gap generally implies higher stability. researchgate.net Other quantum chemical descriptors such as ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (µ), hardness (η), and softness (σ) are calculated from HOMO and LUMO energies to quantify the molecule's reactivity profile. researchgate.netnih.gov For instance, hardness (η) is a direct measure of resistance to change in its electron distribution, with harder molecules being less reactive. nih.gov In aqueous solutions, the stability of the core thiourea structure is pH-dependent, with the molecular form being stable in a pH range of approximately 1.5 to 8. rmiq.org

Table 1: Key Quantum Chemical Parameters for Stability Assessment This table is a representative example based on typical DFT studies of thiourea derivatives. Specific values for (2-Methylanilino)thiourea would require dedicated computational analysis.

| Parameter | Formula | Significance |

| Ionization Potential (IP) | I = -EHOMO | Energy required to remove an electron. |

| Electron Affinity (EA) | A = -ELUMO | Energy released when an electron is added. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicator of chemical stability and reactivity. researchgate.net |

| Electronegativity (χ) | χ = (I + A) / 2 | Measure of an atom's ability to attract electrons. nih.gov |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation of electron cloud. nih.gov |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. nih.gov |

Thiourea derivatives are recognized for their role as organocatalysts, a function that is extensively studied through reaction pathway modeling. nih.gov Computational models are crucial for elucidating the mechanisms of these catalytic reactions. For example, in asymmetric organocatalysis, bifunctional thiourea catalysts activate substrates through hydrogen bonding. nih.govbeilstein-journals.org

Theoretical studies can model the transition states of a reaction, revealing the energetic barriers and the specific conformations required for catalysis. beilstein-journals.org It has been shown that the catalytic activity of a thiourea-based catalyst is related to the energetic penalty required to distort the catalyst into its active conformation. nih.gov Computational analysis can compare the performance of thiourea units with alternatives, like urea (B33335), by evaluating these distortion energies. nih.gov Furthermore, modeling can help identify key interactions, such as dual hydrogen bonding, that are responsible for the activation of substrates and the stereoselectivity of the reaction. nih.gov While specific pathway modeling for (2-Methylanilino)thiourea is not detailed in the available literature, the methods are broadly applicable to this class of compounds for predicting their catalytic potential.

Thermodynamic Stability Assessments

Intermolecular Interaction Analysis

The supramolecular structure and crystal packing of thiourea derivatives are governed by a network of intermolecular interactions. Computational analysis is essential for identifying and quantifying these non-covalent forces.

Hydrogen bonding is a dominant feature in the crystal structures of thiourea derivatives. The thiourea moiety contains both hydrogen bond donors (N-H groups) and acceptors (the sulfur atom of the thiocarbonyl group), facilitating extensive intermolecular networks. iucr.orgmdpi.com

In closely related structures, such as 3-Acetyl-1-(2-methylphenyl)thiourea, both intramolecular and intermolecular hydrogen bonds are observed. researchgate.net Intramolecular N—H⋯O bonds can lead to the formation of planar six-membered rings, denoted by the graph-set notation S(6). researchgate.net Intermolecular N—H⋯S hydrogen bonds are also common, often linking molecules into dimers or chains. researchgate.netias.ac.in These interactions can form characteristic ring motifs, such as the R²₂(8) loop, which contributes to the stability of the crystal lattice. researchgate.net The versatility of the thiocarbonyl group allows it to participate in various hydrogen bonding schemes, which are fundamental to the compound's role in molecular recognition and catalysis.

Table 2: Common Hydrogen Bond Motifs in (2-Methylanilino)thiourea Analogues

| Interaction Type | Donor | Acceptor | Resulting Motif | Reference |

| Intramolecular | N-H | O (acetyl group) | S(6) ring | researchgate.net |

| Intermolecular | N-H | S (thiocarbonyl) | R²₂(8) ring, chains | ias.ac.in, researchgate.net |

| Intermolecular | N-H | O (phosphoryl) | Supramolecular assembly | researchgate.net |

In addition to hydrogen bonding, π-interactions and weaker van der Waals forces play a significant role in the crystal packing of aromatic thioureas. The presence of the 2-methylphenyl (o-tolyl) group in (2-Methylanilino)thiourea provides a platform for these interactions.

Studies on analogous structures have identified several types of these interactions:

π-π Stacking: Interactions between the aromatic rings of adjacent molecules are frequently observed, contributing to the formation of three-dimensional architectures. researchgate.netsemanticscholar.org The inter-centroid distance between interacting rings is a key parameter, with values around 3.694 Å reported for similar acyl thiourea derivatives. semanticscholar.org

C-H⋯π Interactions: The hydrogen atoms of methyl groups or the aromatic ring can interact with the π-system of a neighboring phenyl ring. ias.ac.insemanticscholar.org These interactions, along with π-π stacking, help consolidate the crystal structure. semanticscholar.org

C=S⋯π Contacts: The π-system of the thiocarbonyl group can also engage in interactions with aromatic rings. iucr.org

These varied intermolecular forces collectively determine the solid-state structure of (2-Methylanilino)thiourea, influencing its physical properties and its interactions with other molecules.

Coordination Chemistry and Metal Complexation Involving 2 Methylanilino Thiourea

Ligand Design Principles and Chelation Properties

The coordination behavior of (2-Methylanilino)thiourea is fundamentally governed by its structural and electronic characteristics. Thiourea (B124793) and its derivatives are recognized as flexible ligands capable of coordinating to metal centers in several modes: as a neutral monodentate ligand through the sulfur atom, as an anionic monodentate ligand, or as a bidentate ligand involving both sulfur and nitrogen atoms. mdpi.com The specific coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of substituents on the thiourea framework. mdpi.comtjnpr.org

Hard-Soft Acid-Base (HSAB) Theory Applications

The Hard-Soft Acid-Base (HSAB) theory is a crucial framework for understanding the interactions between (2-Methylanilino)thiourea and various metal ions. libretexts.orgfiveable.me This theory classifies metal ions (Lewis acids) and ligands (Lewis bases) as either "hard" or "soft". libretexts.orglibretexts.org Hard acids are typically small, highly charged ions, while soft acids are larger, more polarizable, and have a lower charge. libretexts.org Similarly, hard bases contain small, highly electronegative donor atoms (like oxygen and nitrogen), whereas soft bases have larger, more polarizable donor atoms (like sulfur and phosphorus). libretexts.org

The fundamental principle of HSAB theory is that hard acids prefer to bind with hard bases, and soft acids prefer to bind with soft bases. fiveable.me (2-Methylanilino)thiourea possesses both a soft donor atom (sulfur) and a harder donor atom (nitrogen). This dual character allows it to coordinate with a range of metal ions.

Soft Metal Ions: Soft metal ions such as Cu(I), Ag(I), Au(I), Pd(II), and Pt(II) are expected to form strong bonds with the soft sulfur atom of the thiourea moiety. aip.org This interaction is a classic example of a soft-soft interaction.

Borderline Metal Ions: Metal ions like Cu(II), Ni(II), Zn(II), and Co(II) are considered borderline acids. libretexts.org They can coordinate with either the sulfur or nitrogen atoms, or both, depending on other factors. mdpi.comgrafiati.com In many cases, these metals form chelate rings by coordinating with both the sulfur and a nitrogen atom, demonstrating the versatility of the ligand. mdpi.com

Hard Metal Ions: Hard metal ions have a lower affinity for the soft sulfur donor and may preferentially coordinate with the harder nitrogen atom, although this is less common for thiourea derivatives unless other coordinating groups are present.

The HSAB principle thus provides a predictive tool for the initial assessment of which metal ions are likely to form stable complexes with (2-Methylanilino)thiourea and the probable primary coordination site.

Steric and Electronic Effects on Coordination

Beyond the HSAB principle, the steric and electronic properties of the (2-Methylanilino)thiourea ligand significantly influence its coordination chemistry.

Electronic Effects: The 2-methyl group on the aniline (B41778) ring is an electron-donating group. This inductive effect increases the electron density on the adjacent nitrogen atom, potentially enhancing its basicity and coordination ability. However, the primary donor site often remains the sulfur atom due to its soft nature. mdpi.com The electronic environment can also be modulated by the substituents on the phosphine (B1218219) ligands in mixed-ligand complexes, which in turn affects the strength of the metal-ligand bond. libretexts.org

Steric Effects: The presence of the 2-methyl group introduces steric hindrance around the aniline nitrogen atom. This steric bulk can influence the coordination geometry of the resulting metal complex. sfu.caresearchgate.net For instance, it might favor the formation of complexes with lower coordination numbers or specific isomeric forms to minimize steric repulsion. grafiati.comlibretexts.org The size of the metal ion itself also plays a role; larger metal ions may accommodate the steric bulk of the ligand more readily. The interplay between the steric demands of the ligand and the preferred coordination geometry of the metal ion is a key determinant of the final structure of the complex. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with (2-Methylanilino)thiourea typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. mdpi.comtjnpr.org The stoichiometry of the reactants and the reaction conditions, such as temperature and pH, can be adjusted to isolate complexes with different metal-to-ligand ratios and coordination modes. mdpi.com

Transition Metal Complexes (e.g., Cu, Ni, Zn, Co, Pt, Pd)

(2-Methylanilino)thiourea and its derivatives form a wide array of complexes with transition metals.

Copper (Cu): Both Cu(I) and Cu(II) complexes have been reported. Cu(I), being a soft acid, readily coordinates to the sulfur atom. aip.orgresearchgate.net Depending on the co-ligands and reaction conditions, tetrahedral geometries are common for Cu(I) complexes. researchgate.net A method for the spectrophotometric determination of Cu(II) using o-methylphenyl thiourea has been developed, where a pink complex is formed. echemcom.com

Nickel (Ni): Nickel(II) complexes with thiourea derivatives often exhibit square-planar or octahedral geometries. researchgate.net In many cases, the thiourea ligand acts as a bidentate N,S donor, leading to the formation of stable chelate rings. researchgate.net

Zinc (Zn): As a d¹⁰ metal ion, Zn(II) typically forms tetrahedral complexes. It can coordinate to (2-Methylanilino)thiourea through the sulfur atom or in a bidentate fashion. grafiati.com

Cobalt (Co): Cobalt(II) can form both tetrahedral and octahedral complexes. The coordination environment is sensitive to the specific thiourea derivative and other ligands present. grafiati.com

Platinum (Pt) and Palladium (Pd): These soft metal ions show a strong affinity for the sulfur donor of the thiourea ligand. mdpi.com They typically form square-planar complexes. mdpi.comconicet.gov.ar The resulting complexes are often stable and have been investigated for their potential applications. mdpi.com

The synthesis often involves reacting the thiourea derivative with metal chlorides or nitrates in solvents like ethanol (B145695) or methanol. mdpi.comtjnpr.orgksu.edu.tr

Main Group Metal Complexes

While the coordination chemistry of (2-Methylanilino)thiourea with transition metals is more extensively studied, it can also form complexes with main group metals. The nature of these interactions would again be guided by HSAB principles. For instance, softer main group metal ions like Pb(II) or Sn(II) would be expected to interact favorably with the sulfur donor atom.

Spectroscopic Characterization of Metal-Ligand Bonds and Coordination Geometries (e.g., UV-Vis, EPR)

A suite of spectroscopic techniques is employed to characterize the metal complexes of (2-Methylanilino)thiourea and to determine the coordination mode and geometry.

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex. The coordination of the thiourea ligand to a metal ion typically results in shifts in the absorption bands compared to the free ligand. The appearance of new bands, particularly d-d transitions for transition metal complexes, can indicate the coordination geometry (e.g., octahedral vs. tetrahedral). echemcom.com For instance, the formation of a copper(II)-OMPT complex shows an absorbance maximum at 510 nm. echemcom.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying complexes with unpaired electrons (paramagnetic complexes), such as those of Cu(II) or Co(II). sfu.ca The EPR spectrum provides detailed information about the electronic environment of the metal ion, including its oxidation state and the symmetry of the coordination sphere. The g-values and hyperfine coupling constants obtained from EPR spectra are characteristic of specific coordination geometries.

The following table summarizes the coordination properties and characterization data for some representative metal complexes of thiourea derivatives.

| Metal Ion | Typical Coordination Geometry | Coordination Mode of Thiourea | Key Spectroscopic Features |

| Cu(I) | Tetrahedral researchgate.net | Monodentate (S-donor) researchgate.net | Changes in ¹H and ¹³C NMR chemical shifts upon coordination. mdpi.com |

| Cu(II) | Distorted Octahedral/Square Pyramidal grafiati.comresearchgate.net | Bidentate (N,S-donor) or Monodentate (S-donor) mdpi.comtjnpr.org | UV-Vis: d-d transition bands. EPR: Anisotropic g-values. echemcom.com |

| Ni(II) | Square-planar/Octahedral researchgate.net | Bidentate (N,S-donor) researchgate.net | UV-Vis: Bands corresponding to square-planar or octahedral geometry. |

| Zn(II) | Tetrahedral grafiati.com | Monodentate (S-donor) or Bidentate (N,S-donor) grafiati.com | ¹H and ¹³C NMR shifts indicate coordination. |

| Co(II) | Tetrahedral/Octahedral grafiati.com | Bidentate (N,S-donor) grafiati.com | UV-Vis: Characteristic bands for tetrahedral or octahedral Co(II). |

| Pt(II) | Square-planar mdpi.com | Bidentate (N,S-donor) or Monodentate (S-donor) mdpi.com | ¹H and ¹³C NMR shifts; IR shows shift in ν(C=S). mdpi.com |

| Pd(II) | Square-planar mdpi.com | Bidentate (N,S-donor) or Monodentate (S-donor) mdpi.com | ¹H and ¹³C NMR shifts; IR shows shift in ν(C=S). mdpi.com |

Magnetic Properties of Paramagnetic Complexes

Paramagnetic substances are characterized by the presence of unpaired electrons, leading to their attraction to magnetic fields. libretexts.orglibretexts.org The degree of this attraction, known as magnetic susceptibility, provides valuable insights into the electronic structure of coordination complexes. libretexts.orgalfa-chemistry.com The magnetic moment (µ) of a complex is a direct measure of its paramagnetism; a larger magnetic moment indicates a greater number of unpaired electrons. iitk.ac.in

The magnetic properties of coordination compounds are pivotal in understanding their electronic configuration. For instance, the number of unpaired electrons in a metal complex can be determined by measuring its magnetic susceptibility, often using methods like the Gouy balance. libretexts.orguomustansiriyah.edu.iq This information helps in distinguishing between high-spin and low-spin complexes. libretexts.org For example, a d5 low-spin complex will have one unpaired electron and a significantly lower magnetic moment compared to a d5 high-spin complex with five unpaired electrons. iitk.ac.in

In the context of thiourea derivatives, the magnetic properties of their metal complexes are investigated to confirm the electronic environment of the central metal ion. ksu.edu.tr The magnetic moment is influenced by both the spin and orbital angular momentum of the electrons. iitk.ac.in However, in many complexes, the contribution from the orbital angular momentum is quenched, and the spin-only magnetic moment, which is directly related to the number of unpaired electrons (n), can be calculated using the formula:

µs.o. = √n(n+2) Bohr Magnetons (BM). iitk.ac.in

For instance, the magnetic moment of a Cu(II) complex with a thiourea benzamide (B126) derivative was used to elucidate its structure. researchgate.net

Table 1: Magnetic Moment and Unpaired Electrons

| Number of Unpaired Electrons (n) | Spin-Only Magnetic Moment (µs.o.) in BM |

|---|---|

| 1 | 1.73 |

| 2 | 2.83 |

| 3 | 3.87 |

| 4 | 4.90 |

Structural Elucidation of Coordination Compounds

The precise three-dimensional arrangement of atoms in a coordination compound is crucial for understanding its chemical and physical properties.

X-ray Crystallography of Metal Complexes

For example, the crystal structure of a silver complex with a phosphine-bearing thiourea ligand revealed a distorted tetrahedral geometry around the silver atom. mdpi.com In another study, X-ray diffraction showed that N,N-di-n-propyl-N'-(2-chlorobenzoyl) thiourea coordinates to a copper center. researchgate.net The analysis of a copper(I) complex with an acylthiourea ligand confirmed a distorted tetrahedral geometry with the thiourea ligand coordinating through its sulfur atom. researchgate.net

Determination of Coordination Geometry and Stoichiometry

The coordination geometry and stoichiometry of metal complexes with (2-methylanilino)thiourea and related ligands are determined through a combination of techniques, including elemental analysis, spectroscopic methods (FT-IR, NMR), and X-ray crystallography. ksu.edu.trmdpi.com Thiourea derivatives can act as monodentate ligands, coordinating through the sulfur atom, or as bidentate ligands, coordinating through both sulfur and nitrogen atoms. mdpi.com

The stoichiometry of the complexes, typically in a 2:1 ligand-to-metal ratio, is often confirmed by elemental analysis. mdpi.com Spectroscopic data provides further evidence for the coordination mode. For instance, a shift in the C=S stretching frequency in the FT-IR spectrum upon complexation indicates the involvement of the sulfur atom in bonding. mdpi.com Similarly, changes in the chemical shifts of NH protons in the ¹H NMR spectrum can suggest coordination through the nitrogen atom. mdpi.com Ultimately, single-crystal X-ray diffraction provides definitive proof of the coordination geometry and stoichiometry. mdpi.comwaikato.ac.nz

Electrochemical Behavior of Metal Complexes

The electrochemical properties of metal complexes provide insights into their redox activity and electron transfer processes.

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a widely used electrochemical technique to study the redox behavior of chemical species. als-japan.com It involves scanning the potential of an electrode and measuring the resulting current. als-japan.com The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the redox potentials and the stability of the oxidized and reduced forms of the analyte. als-japan.com

CV studies on metal complexes of thiourea derivatives have been conducted to understand their electron transfer properties. scienceasia.org For instance, the cyclic voltammogram of N,N'-diphenylthiourea (DPTU) shows a quasi-reversible redox process. scienceasia.org When complexed with copper(I) halides, the electrochemical behavior changes, indicating the formation of the complex and providing information about its stability. scienceasia.org The technique has also been employed to screen reaction conditions for catalytic processes involving thiourea complexes. nih.gov

Redox Potentials and Electron Transfer Processes

For metal complexes of thiourea derivatives, cyclic voltammetry is used to determine their redox potentials. scienceasia.org The oxidation and reduction peaks observed in the voltammogram correspond to the electron transfer processes. scienceasia.org For example, in copper(I) complexes with DPTU, the oxidation potential of the ligand shifts to more positive values upon coordination, suggesting that the complex is more difficult to oxidize than the free ligand. scienceasia.org The study of these redox potentials is essential for applications in areas such as catalysis and materials science. nih.gov The Lewis acidity of other metal ions present in heterometallic complexes can also modulate the redox potentials of the primary metal center. researchgate.net

Applications and Functionalization of 2 Methylanilino Thiourea in Advanced Chemical Systems

Catalytic Applications

The inherent properties of the thiourea (B124793) group, particularly its ability to form strong hydrogen bonds, make (2-Methylanilino)thiourea and its derivatives valuable components in various catalytic systems.

Thiourea derivatives have emerged as a privileged class of organocatalysts, capable of activating electrophiles through hydrogen bonding. nih.govrsc.org This interaction facilitates a wide range of asymmetric transformations with high levels of stereocontrol. While the parent (2-Methylanilino)thiourea is a foundational structure, its functionalized derivatives have been explored as catalysts. For instance, acyl-substituted thioureas, such as 1-(2-Furoyl)-3-(o-tolyl)thiourea, have been synthesized and investigated for their potential in asymmetric reactions. conicet.gov.ar The design of such bifunctional catalysts, where the thiourea unit acts as a hydrogen-bond donor and another appended group (e.g., an amine) acts as a Brønsted base, is a common strategy to achieve high enantioselectivity. beilstein-journals.orgsemanticscholar.org

The steric and electronic nature of the aryl substituent on the thiourea is critical for the catalyst's efficacy. The o-tolyl group in (2-Methylanilino)thiourea derivatives can influence the chiral environment of the catalytic pocket, thereby affecting the stereochemical outcome of the reaction. Research has shown that even subtle changes to the aromatic ring on related phosphine (B1218219) ligands, such as replacing a phenyl with an o-tolyl group, can radically alter the enantioselectivity of a catalytic process. nih.gov In some cases, impurities derived from related tolyl compounds, such as N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine, have been found to act as poisons for thiourea-catalyzed glycosylations, underscoring the sensitivity of these systems to molecular structure. nih.gov

The table below summarizes examples of reactions where tolyl-thiourea derivatives have been employed as organocatalysts.

| Reaction Type | Catalyst Type | Substrates | Key Finding |

| Friedel–Crafts Alkylation | D-fructose-based p-tolyl thiourea | Indoles, Nitroolefins | Good to excellent yields, though enantioselectivity varied with catalyst structure and reaction conditions. nih.govrsc.org |

| Michael Addition | Tröger's base-derived thioureas | Malonate derivatives, trans-β-nitrostyrene | Catalytic activity was dependent on the nucleophile's pKa; however, no significant stereoselectivity was observed with the enantiopure catalysts. semanticscholar.org |

| Glycosylation | Thiourea Catalysts | Galactals | The presence of a tolyl-derived amine impurity was found to poison the catalyst, highlighting the importance of substrate purity. nih.gov |

The sulfur and nitrogen atoms of the thiourea moiety in (2-Methylanilino)thiourea make it an effective ligand for coordinating with transition metals. mdpi.com These metal complexes can exhibit significant catalytic activity. The o-tolyl group plays a crucial role in modulating the steric and electronic environment of the metal center, which in turn influences the catalyst's performance, including its activity, selectivity, and stability.

A well-known example demonstrating the influence of the o-tolyl group is Herrmann's catalyst, a palladacycle derived from tris(o-tolyl)phosphine, which is highly effective for Heck reactions. wikipedia.org While not a thiourea complex, it exemplifies the utility of the o-tolyl structural motif in creating powerful metal catalysts. In the context of thiourea ligands, derivatives are often used to form complexes with metals like palladium, platinum, copper, and iridium. bohrium.commdpi.comtjnpr.org These complexes are explored for various catalytic transformations. For example, studies on iridium-catalyzed hydrogenations have shown that modifying a ligand by introducing an o-tolyl group can significantly impact the diastereoselectivity of the reaction. nih.gov

The general structure of these ligands allows them to act as strong electron donors, which can stabilize the metal center and facilitate catalytic cycles. researchgate.net The coordination can occur in different modes, with the thiourea derivative acting as a monodentate or bidentate ligand, further diversifying its catalytic potential. mdpi.com

Thiourea-based organocatalysts have gained prominence in ring-opening polymerization (ROP) for producing biodegradable polyesters like polylactide (PLA) and other aliphatic polyesters. rsc.orgrsc.org These systems often operate through a bifunctional mechanism where the thiourea activates the monomer via hydrogen bonding.

Specifically, N-aryl thioureas, including tolyl derivatives, have been successfully used as co-catalysts in these processes. In one study, N-(p-tolyl)thiourea was used as a co-catalyst with an organobase for the ring-opening copolymerization (ROCOP) of epoxide and anhydride (B1165640) monomers to produce polyesters. rsc.org The choice of thiourea co-catalyst was shown to influence the molecular weight and dispersity of the resulting polymers. rsc.org For instance, using N-(p-tolyl)thiourea resulted in polyesters with molecular weights of approximately 13 kDa and a dispersity of ~1.6. rsc.org This demonstrates the potential of (2-Methylanilino)thiourea and its isomers to act as control agents in polymerization reactions.

The research findings on the use of tolyl-thiourea co-catalysts in ROCOP are detailed in the table below.

| Polymerization Type | Catalyst System | Monomers | Polymer Characteristics |

| Ring-Opening Copolymerization (ROCOP) | Pyrrolo[2,3-β]pyridine / N-(p-tolyl)thiourea | Allyl glycidyl (B131873) ether (AGE), Cyclohexene anhydride (CHA) | Molecular Weight: ~13 kDa, Dispersity (Đ): ~1.6. rsc.org |

| Ring-Opening Copolymerization (ROCOP) | Pyrrolo[2,3-β]pyridine / N,N'-diphenylthiourea | Allyl glycidyl ether (AGE), Cyclohexene anhydride (CHA) | Molecular Weight: ~29 kDa, Dispersity (Đ): ~2.4. rsc.org |

Ligand in Metal-Catalyzed Organic Transformations

Materials Science and Engineering Applications

Beyond catalysis, (2-Methylanilino)thiourea and its derivatives are utilized in the creation of novel materials, from the nanoscale to bulk polymers.

Thiourea and its derivatives are widely employed as sulfur source precursors for the synthesis of metal sulfide (B99878) nanoparticles (NPs). conicet.gov.arresearchgate.net The process typically involves the thermal decomposition of a mixture containing a metal salt and the thiourea compound in a high-boiling point solvent. researchgate.netnih.govnano-ntp.com Upon heating, the thiourea breaks down to release reactive sulfur species, which then react with the metal ions to form the corresponding sulfide nanocrystals.

While specific studies detailing the use of (2-Methylanilino)thiourea are not prevalent, the general principle applies. The organic component of the thiourea precursor, in this case, the 2-methylanilino group, can influence the reaction kinetics, nucleation, and growth of the nanoparticles, potentially affecting their size, shape, and crystalline phase. nih.gov The ability to tune these properties is crucial for applications in optoelectronics, photovoltaics, and catalysis. nano-ntp.com The general method allows for the synthesis of a wide range of binary or even more complex quaternary metal sulfides. researchgate.net

The incorporation of thiourea units into polymer structures can impart specific functionalities. (2-Methylanilino)thiourea and its derivatives can be used either as additives or as monomers in polymer synthesis.

A notable application is the use of o-tolyl thiourea and di-o-tolyl thiourea as thermal stabilizers for polyoxymethylene. google.com In a patent from 1959, these compounds were shown to significantly reduce the weight loss of the polymer during high-temperature milling, indicating their ability to prevent polymer degradation. google.com For example, the addition of o-tolyl thiourea reduced the weight loss of the polymer from over 20% to just 5%. google.com